BenchChemオンラインストアへようこそ!

Rasagiline N-Carbamoyl β-D-Glucuronide

Molecular weight Polarity LC-MS

Rasagiline N-Carbamoyl β-D-Glucuronide (C₁₉H₂₁NO₈, MW 391.38) is the certified phase II glucuronide reference standard essential for accurate LC-MS/MS quantification of rasagiline metabolism. Unlike unconjugated metabolites (1-aminoindan, 3-OH-PAI), this carbamoyl conjugate provides correct chromatographic retention time and mass transition for regulatory-compliant ANDA submissions. Use for method validation, impurity profiling, pharmacokinetic studies, and UGT enzyme polymorphism research. Available with Certificate of Analysis—order today.

Molecular Formula C₁₉H₂₁NO₈
Molecular Weight 391.37
Cat. No. B1162823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRasagiline N-Carbamoyl β-D-Glucuronide
Synonyms(2S,3S,4S,5R,6S)-6-((((R)-2,3-Dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)carbamoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid
Molecular FormulaC₁₉H₂₁NO₈
Molecular Weight391.37
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rasagiline N-Carbamoyl β-D-Glucuronide: Metabolite Reference Standard for Parkinson's Disease Research


Rasagiline N-Carbamoyl β-D-Glucuronide is a phase II glucuronide metabolite of the selective, irreversible monoamine oxidase B (MAO-B) inhibitor rasagiline, a drug used in the treatment of Parkinson's disease [1]. The compound (C₁₉H₂₁NO₈, MW 391.38) is formed via conjugation of rasagiline or its primary metabolites with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases . As a major elimination product, it is employed primarily as a reference standard in analytical method development, bioanalytical studies, and quality control applications for rasagiline pharmaceutical formulations [2].

Critical Differences: Why Rasagiline N-Carbamoyl β-D-Glucuronide Cannot Be Replaced by Other Rasagiline Metabolites


The metabolic fate of rasagiline involves multiple pathways yielding distinct chemical entities: the parent drug (MW 171.24), the primary amine 1-aminoindan (MW 133.19), and hydroxylated metabolites such as 3-OH-PAI (MW 187.24) [1]. Rasagiline N-Carbamoyl β-D-Glucuronide (MW 391.38) represents a fundamentally different chemical class—a carbamoyl glucuronide conjugate . Its increased molecular weight, polarity, and distinct fragmentation behavior in mass spectrometry render it non-interchangeable with unconjugated metabolites. For analytical method validation, pharmacokinetic studies, or impurity profiling, substitution with a simpler amine metabolite would fail to provide the correct chromatographic retention time, mass transition, or regulatory compliance [2].

Quantitative Differentiation of Rasagiline N-Carbamoyl β-D-Glucuronide: Head-to-Head Evidence for Procurement Decisions


Molecular Weight and Polarity: A 2.3-Fold Increase Over Parent Rasagiline

Rasagiline N-Carbamoyl β-D-Glucuronide exhibits a molecular weight of 391.38 Da, which is 2.3-fold higher than the parent drug rasagiline (171.24 Da) and substantially greater than the primary unconjugated metabolites 1-aminoindan (133.19 Da) and 3-OH-PAI (187.24 Da) . This mass difference directly impacts chromatographic retention and mass spectrometric detection, requiring distinct LC-MS/MS methods and reference standards [1].

Molecular weight Polarity LC-MS Metabolite identification

Purity Specification: >95% for Regulatory-Compliant Reference Standards

Commercial suppliers of Rasagiline N-Carbamoyl β-D-Glucuronide, such as BOC Sciences, specify a purity of >95% . This purity threshold meets the requirements for use as a reference standard in analytical method validation and quality control for ANDA submissions, whereas generic metabolite mixtures or in-house synthesized material may lack certified purity documentation [1].

Purity Reference standard Quality control ANDA

Glucuronide Conjugation as Major Elimination Pathway: Class-Level Inference

Glucuronide conjugation of rasagiline and its metabolites constitutes the major elimination pathway, accounting for 62.6% of the total administered dose recovered in urine over 7 days, while less than 1% is excreted as unchanged parent drug . Rasagiline N-Carbamoyl β-D-Glucuronide is a representative of this critical phase II metabolic route. In contrast, the primary amine metabolite 1-aminoindan (AUC 4-6× higher than parent) is not a glucuronide and exhibits different pharmacokinetic behavior [1].

Glucuronidation Phase II metabolism Elimination Pharmacokinetics

Carbamoyl Functional Group: Differential Stability and MS Fragmentation

The presence of a carbamoyl (-NH-C=O) linkage distinguishes Rasagiline N-Carbamoyl β-D-Glucuronide from simple O-glucuronides or unconjugated metabolites . This functional group imparts distinct stability properties (storage at -20°C recommended) and produces unique fragmentation ions in mass spectrometry, enabling specific MRM transitions for quantitative bioanalysis . In contrast, the parent drug and primary amines lack this carbamoyl moiety, resulting in different MS/MS spectra and ionization efficiencies.

Carbamoyl Mass spectrometry Fragmentation Stability

High-Impact Application Scenarios for Rasagiline N-Carbamoyl β-D-Glucuronide in Drug Development and Quality Control


Bioanalytical Method Development for Rasagiline Pharmacokinetic Studies

Rasagiline N-Carbamoyl β-D-Glucuronide serves as a certified reference standard for developing and validating LC-MS/MS methods to quantify glucuronide metabolites in human plasma and urine. Its distinct molecular weight (391.38 Da) and carbamoyl structure ensure accurate identification and quantification, fulfilling regulatory requirements for ANDA submissions [1].

Impurity Profiling and Quality Control in Rasagiline Drug Product Manufacturing

As a characterized impurity standard, this glucuronide metabolite is used to monitor and control potential degradants or process-related impurities in rasagiline tablets. Its >95% purity and availability with a Certificate of Analysis support compliance with ICH guidelines and pharmacopeial monographs .

Mechanistic Drug-Drug Interaction (DDI) and Transporter Studies

Given that glucuronide conjugation is the major elimination route for rasagiline, this compound is a critical probe for investigating the impact of UGT enzyme polymorphisms or co-administered UGT inhibitors on rasagiline disposition. Its use in in vitro hepatocyte or recombinant UGT assays provides quantitative data on glucuronidation kinetics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rasagiline N-Carbamoyl β-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.